Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3):
13C NMR (100 MHz, CDCl3):
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet):
Ultraviolet-Visible (UV-Vis) Spectroscopy
In ethanol:
Table 2: Summary of Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 8.45–8.32 ppm (m) | Acridine protons |
| IR | 1705 cm−1 | Carbamate C=O |
| UV-Vis | 342 nm | n→π* transition |
Properties
CAS No. |
655238-71-4 |
|---|---|
Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl N-[3-(acridin-9-ylamino)phenyl]carbamate |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-22(26)24-16-9-7-8-15(14-16)23-21-17-10-3-5-12-19(17)25-20-13-6-4-11-18(20)21/h3-14H,2H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
CKHIEVMKDZIZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
This method involves the direct transformation of aldehyde functional groups into amines using a suitable reducing agent. In the context of Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate, a 9-aminoacridine derivative can be reacted with an appropriate aromatic aldehyde to form the desired amine product.
- React 9-aminoacridine with an aromatic aldehyde in the presence of a reducing agent.
- The reaction is typically conducted under reflux conditions to ensure complete conversion.
Nucleophilic Aromatic Substitution (SNAT)
This method utilizes the nucleophilic attack of an amine on a suitable electrophilic aromatic compound, facilitating the formation of the desired carbamate structure.
- The reaction begins with an activated aromatic compound (e.g., a halogenated or nitro-substituted phenyl group).
- The amine component (derived from acridine) attacks the electrophile, leading to substitution and formation of this compound.
Addition-Elimination Reaction (AE)
In this method, an amine reacts with a carbonyl-containing compound (like a carbamate precursor), followed by elimination to form the target compound.
- Mix the amine with a phenyl carbamate derivative under suitable conditions.
- Allow for nucleophilic addition followed by elimination of water or another small molecule to yield the final product.
Solid Phase Synthesis (SPS)
This technique employs solid supports to facilitate the synthesis of complex organic compounds while allowing for easier purification steps.
- Attach protected amino acids or amines to a solid support.
- Sequentially add reagents that lead to the formation of this compound.
- Cleave the final product from the resin after completion of the synthesis.
Comparative Analysis of Methods
The following table summarizes key aspects of each preparation method:
| Method | Advantages | Disadvantages |
|---|---|---|
| Reductive Amination | Simple procedure; high yields possible | Requires careful control of reducing conditions |
| Nucleophilic Aromatic Substitution | Versatile; applicable to various substrates | May require activating groups on substrates |
| Addition-Elimination | Straightforward; applicable for many carbamates | Potential for side reactions |
| Solid Phase Synthesis | Easy purification; high throughput | Requires specialized equipment and reagents |
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-(acridin-9-ylamino)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction may produce reduced acridine compounds .
Scientific Research Applications
Anti-Cancer Properties
Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate belongs to a class of acridine derivatives that have been extensively studied for their anti-cancer properties. Acridines are known for their ability to intercalate into DNA, which can disrupt replication and transcription processes, leading to cell death in cancerous cells.
Case Studies and Findings
Recent studies have shown promising results regarding the efficacy of this compound:
- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colorectal cancer) cells. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation .
- Animal models have shown that treatment with this compound can lead to reduced tumor sizes in xenograft models, highlighting its potential for therapeutic applications .
Biological Activities Beyond Anti-Cancer Effects
Apart from its anti-cancer properties, this compound exhibits a range of biological activities:
Antimicrobial Activity
Acridine derivatives have been studied for their antibacterial and antifungal properties. This compound has shown efficacy against several bacterial strains, suggesting its potential use as an antimicrobial agent.
Anti-Parasitic Effects
Research indicates that acridine compounds may also possess anti-parasitic properties, making them candidates for treating infections caused by protozoa and other parasites.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Acridine Core : The initial step involves synthesizing the acridine framework through cyclization reactions.
- Amination : The introduction of the amino group is achieved through nucleophilic substitution methods.
- Carbamoylation : Finally, the carbamate functional group is added using carbamoyl chloride or similar reagents.
Synthetic Pathway Overview
| Step | Reaction Type | Reagents Used | Outcome |
|---|---|---|---|
| 1 | Cyclization | Aniline + Carbon source | Acridine core |
| 2 | Nucleophilic Substitution | Amino group donor | Amino-acridine derivative |
| 3 | Carbamoylation | Carbamoyl chloride | This compound |
Mechanism of Action
The mechanism of action of Ethyl (3-(acridin-9-ylamino)phenyl)carbamate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, affecting processes such as replication and transcription. The compound may also interact with specific enzymes and proteins involved in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Acridine-Based Carbamates
- {3-[4-(2-Dimethylamino-Ethylcarbamoyl)-5-Methyl-Acridin-9-ylAmino]-5-Methyl-Phenyl}-Carbamic Acid Ethyl Ester (): Structural Differences: Incorporates a dimethylamino ethylcarbamoyl substituent on the acridine ring and a methyl group on the phenyl ring. Activity: Designed for antitumor applications, with enhanced DNA-binding affinity due to the acridine core and improved solubility from the dimethylamino group . Key Contrast: The additional substituents may increase target specificity compared to the unsubstituted acridine in the target compound.
Simpler Phenyl Carbamates
- Ethyl N-(3-Fluorophenyl)Carbamate (): Structural Differences: Lacks the acridine moiety, featuring only a fluorinated phenyl group. Physicochemical Properties: Lower molecular weight (183.18 g/mol) and logP (2.4) compared to the acridine-containing compound, suggesting reduced lipophilicity and faster metabolic clearance .
Functional Analogues
Retigabine Derivatives (e.g., Ethyl (2,4-Bis((4-Fluorobenzyl)Amino)Phenyl)Carbamate)
- Structural Differences: Contains fluorobenzylamino groups instead of an acridine ring ().
- Activity : Acts as a Kv-7 potassium channel opener for epilepsy treatment. The fluorobenzyl groups enhance lipophilicity, promoting blood-brain barrier penetration .
- Contrast : The target compound’s acridine moiety suggests a DNA-intercalation mechanism, whereas Retigabine derivatives modulate ion channels.
Vinyl Carbamate and Ethyl Carbamate
- Vinyl Carbamate (): Structural Differences: Ethylene group replaces the ethyl group in ethyl carbamate. Activity: 10–50× more carcinogenic and mutagenic than ethyl carbamate in mice, attributed to metabolic activation into reactive epoxides .
- Key Contrast: The acridine group in the target compound may redirect reactivity toward DNA intercalation rather than carbamate-specific carcinogenicity.
Physicochemical and Pharmacokinetic Properties
*Estimated based on acridine’s contribution to lipophilicity .
Mechanistic and Toxicological Comparisons
- DNA Interaction : The acridine moiety in the target compound enables intercalation, a mechanism absent in simpler carbamates like ethyl or vinyl carbamate. This may reduce reliance on metabolic activation for cytotoxicity .
- Metabolic Pathways: Vinyl carbamate’s carcinogenicity arises from cytochrome P-450-mediated epoxidation , whereas the acridine group may direct metabolism toward hydroxylation or N-oxidation, altering toxicity profiles.
- Therapeutic Potential: Unlike Retigabine’s ion channel targeting, the acridine-carbamate hybrid likely prioritizes anticancer activity via DNA damage, similar to acridine-based chemotherapeutics like amsacrine .
Research Findings and Clinical Implications
- Antitumor Activity : Acridine-carbamate hybrids in demonstrate potent antitumor effects, suggesting the target compound could inhibit tumor growth via DNA intercalation and topoisomerase inhibition .
- Safety Profile: While vinyl carbamate’s high carcinogenicity limits its utility , the acridine group may mitigate carbamate-related toxicity by shifting the mechanism away from reactive metabolite formation.
- Synthetic Challenges : The acridine core introduces synthetic complexity compared to fluorenylmethyl carbamates (), requiring multi-step functionalization .
Biological Activity
Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features an acridine moiety linked to a phenyl group through an amino connection and a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 371.44 g/mol. This unique structure allows for various interactions with biomolecules, particularly DNA.
The primary mechanism by which this compound exerts its biological effects is through DNA intercalation . This process disrupts normal DNA function, affecting replication and transcription. The compound has been shown to interact with enzymes such as topoisomerases, which are critical for DNA maintenance and cell cycle regulation. This interaction can lead to apoptosis in cancer cells, making it a candidate for cancer therapy .
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound:
- Cell Line Studies :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique characteristics of this compound:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 9-Aminoacridine | Amino group at position 9 of acridine | Strong DNA intercalation properties |
| 4-Methylacridine | Methyl group at position 4 | Enhanced lipophilicity and bioactivity |
| 9-Chloroacridine | Chlorine substituent at position 9 | Potent antitumor activity through various mechanisms |
This compound stands out due to its dual functionality as both an acridine derivative and a carbamate, potentially offering enhanced stability and bioactivity compared to simpler analogs.
Case Studies
A critical review of acridine derivatives has provided insights into their therapeutic applications:
- In Vivo Studies :
- Toxicity Assessments :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate?
- Methodological Answer: The compound can be synthesized via carbamate-forming reactions using coupling agents and catalysts. For example:
-
Route 1: React 3-[(acridin-9-yl)amino]phenol with ethyl chloroformate in the presence of triethylamine (TEA) in 1,4-dioxane at 90°C for 1 hour .
-
Route 2: Use pyridine and potassium carbonate in tetrahydrofuran (THF) under reflux for 0.75 hours .
-
Key Considerations: Optimize stoichiometry (1:1.2 molar ratio of phenol to chloroformate) and monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Table 1: Synthesis Optimization Parameters
| Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TEA/1,4-dioxane | 90 | 1 | 75–80 |
| Pyridine/THF | 25 (reflux) | 0.75 | 65–70 |
Q. How should researchers characterize the structural integrity of this carbamate derivative?
- Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and carbamate ethyl group (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2) .
- 13C APT NMR: Confirm carbonyl (C=O) at ~155 ppm and acridine carbons (120–150 ppm) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
- Elemental Analysis: Match experimental/theoretical C, H, N percentages (e.g., C: 69.05% exp. vs. 69.00% theor.) .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer: Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability exceeds 5 years under these conditions, as demonstrated for structurally similar carbamates .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict electronic properties of this compound?
- Methodological Answer:
- DFT Setup: Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron density and frontier orbitals .
- Key Outputs:
- HOMO-LUMO gap (~3.5 eV) to assess redox activity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity studies.
- Validation: Compare computed vs. experimental UV-Vis spectra (λmax ~350 nm) .
Q. How can researchers resolve discrepancies in pharmacological activity data across studies?
- Methodological Answer:
- Step 1: Verify compound purity via HPLC-MS (≥98% purity threshold) to rule out impurity-driven artifacts .
- Step 2: Assess stereochemical consistency using chiral chromatography or X-ray crystallography .
- Step 3: Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .
Q. What strategies optimize the compound's pharmacokinetic (PK) profile for in vivo studies?
- Methodological Answer:
-
Lipinski’s Rule Compliance: LogP ~3.28 (XLOGP3) and TPSA ~64 Ų suggest moderate permeability and solubility .
-
ADME Optimization:
-
Solubility: Use co-solvents (e.g., DMSO:PBS 1:9) to achieve 0.0164 mg/mL .
-
Metabolic Stability: Screen for CYP450 interactions (e.g., CYP2D6 inhibition) using liver microsomes .
- Table 2: Predicted ADME Properties
| Parameter | Value |
|---|---|
| GI Absorption | High |
| BBB Permeability | Yes |
| CYP3A4 Inhibition | Yes |
| Log Kp (Skin Permeation) | -6.0 cm/s |
Data Contradiction Analysis
Q. How should conflicting NMR spectral data be addressed?
- Methodological Answer:
- Issue: Overlapping peaks in aromatic regions (δ 7.2–8.5 ppm) due to acridine and phenyl moieties.
- Resolution: Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. For example, HSQC can correlate δ 7.8 ppm (1H) with δ 128 ppm (13C) for acridine protons .
Q. Why do synthetic yields vary across reported methods?
- Root Cause Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
